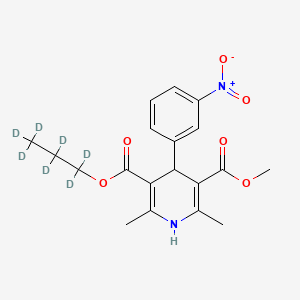
PDZ1 Domain inhibitor peptide (TFA)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PDZ1 Domain Inhibitor Peptide (Trifluoroacetic Acid) is a cyclic peptide that incorporates a beta-alanine lactam side chain linker. It specifically targets the PDZ1 domains of the postsynaptic density protein 95 (PSD-95). This compound disrupts the interaction between GluR6 and PSD-95, effectively competing against the C terminus of GluR6 for the PDZ1 domain .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of PDZ1 Domain Inhibitor Peptide (Trifluoroacetic Acid) involves the incorporation of a beta-alanine lactam side chain linker into the peptide structure. The peptide is synthesized using standard solid-phase peptide synthesis (SPPS) techniques. The lactam bridge is formed between the lysine and glutamic acid residues to create the cyclic structure .
Industrial Production Methods: Industrial production of PDZ1 Domain Inhibitor Peptide (Trifluoroacetic Acid) follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The process involves the use of automated peptide synthesizers, high-performance liquid chromatography (HPLC) for purification, and lyophilization for final product preparation .
Types of Reactions:
Oxidation: PDZ1 Domain Inhibitor Peptide (Trifluoroacetic Acid) can undergo oxidation reactions, particularly at the methionine and cysteine residues if present.
Reduction: Reduction reactions can occur at disulfide bonds within the peptide structure.
Substitution: Substitution reactions can take place at the amino acid side chains, particularly those with reactive functional groups such as lysine and glutamic acid
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.
Substitution: Various alkylating agents or acylating agents under appropriate conditions
Major Products Formed:
Oxidation: Oxidized forms of methionine and cysteine residues.
Reduction: Reduced forms of disulfide bonds.
Substitution: Modified peptide with substituted side chains
Applications De Recherche Scientifique
PDZ1 Domain Inhibitor Peptide (Trifluoroacetic Acid) has a wide range of scientific research applications:
Chemistry: Used as a tool to study protein-protein interactions, particularly those involving PDZ domains.
Biology: Employed in research on synaptic signaling and neuronal communication.
Medicine: Investigated for its potential therapeutic applications in neurological diseases, such as ischemic stroke, by disrupting harmful protein interactions.
Industry: Utilized in the development of peptide-based drugs and as a model compound for studying peptide synthesis and modification
Mécanisme D'action
PDZ1 Domain Inhibitor Peptide (Trifluoroacetic Acid) exerts its effects by binding to the PDZ1 domains of PSD-95. This binding disrupts the interaction between GluR6 and PSD-95, preventing the formation of harmful protein complexes. The molecular targets involved include the PDZ1 domain of PSD-95 and the C terminus of GluR6. The pathway involves the competitive inhibition of the PDZ1 domain, leading to the disruption of synaptic signaling pathways .
Comparaison Avec Des Composés Similaires
PDZ2 Domain Inhibitor Peptide: Targets the PDZ2 domain of PSD-95.
AVLX-144: A peptide-based inhibitor targeting PSD-95 for potential stroke treatment.
NA-1: A peptide inhibitor targeting the NMDA receptor subunit GluN2B
Uniqueness: PDZ1 Domain Inhibitor Peptide (Trifluoroacetic Acid) is unique in its specific targeting of the PDZ1 domain of PSD-95, incorporating a beta-alanine lactam side chain linker to enhance its binding affinity and stability. This specificity and structural modification make it a valuable tool for studying PDZ domain interactions and developing therapeutic interventions .
Propriétés
Formule moléculaire |
C40H62F3N9O13 |
|---|---|
Poids moléculaire |
934.0 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S,5S,14S)-14-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-2-[(1R)-1-hydroxyethyl]-3,8,15-trioxo-1,4,9-triazacyclopentadecane-5-carbonyl]amino]propanoyl]amino]-3-methylbutanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C38H61N9O11.C2HF3O2/c1-20(2)30(38(57)58)46-32(51)21(3)42-34(53)28-15-16-29(50)41-18-8-6-10-27(36(55)47-31(22(4)48)37(56)45-28)44-35(54)26(9-5-7-17-39)43-33(52)25(40)19-23-11-13-24(49)14-12-23;3-2(4,5)1(6)7/h11-14,20-22,25-28,30-31,48-49H,5-10,15-19,39-40H2,1-4H3,(H,41,50)(H,42,53)(H,43,52)(H,44,54)(H,45,56)(H,46,51)(H,47,55)(H,57,58);(H,6,7)/t21-,22+,25-,26-,27-,28-,30-,31-;/m0./s1 |
Clé InChI |
FRFNEHBDWRCSAK-OYSIMJRUSA-N |
SMILES isomérique |
C[C@H]([C@H]1C(=O)N[C@@H](CCC(=O)NCCCC[C@@H](C(=O)N1)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)O)O.C(=O)(C(F)(F)F)O |
SMILES canonique |
CC(C)C(C(=O)O)NC(=O)C(C)NC(=O)C1CCC(=O)NCCCCC(C(=O)NC(C(=O)N1)C(C)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=C(C=C2)O)N.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


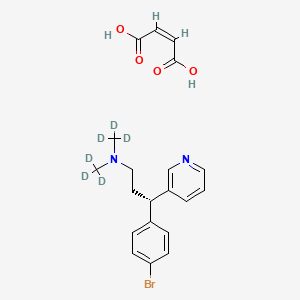
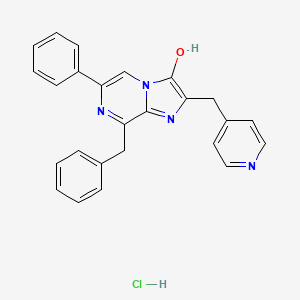

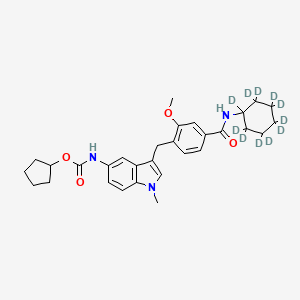
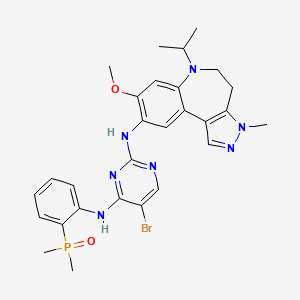
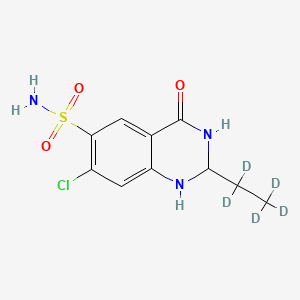

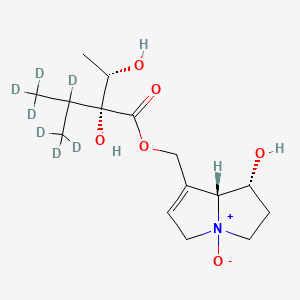
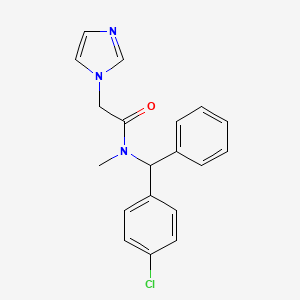
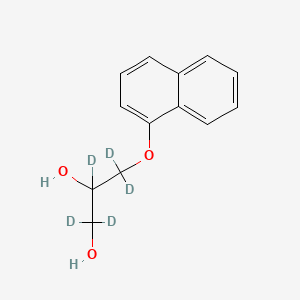

![disodium;2-[[(4R)-4-[(3R,5R,7S,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3-sulfonatooxy-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12418921.png)
